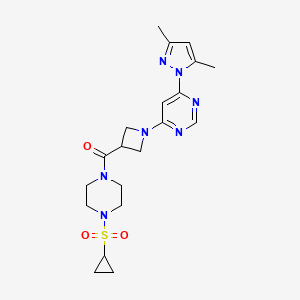
(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic molecule. It has a molecular formula of C20H27N7O3S and an average mass of 445.539 Da . This compound is available for purchase for research purposes.
Synthesis Analysis
The synthesis of similar compounds involves the interaction of appropriate hydrazonoyl chlorides with corresponding N-substituted piperazine in the presence of triethylamine . The structures of the synthesized compounds are confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The structure includes a cyclopropylsulfonyl group attached to a piperazine ring, a pyrimidine ring with a dimethylpyrazole group, and an azetidine ring .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone”:
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure suggests it could inhibit specific kinases involved in cancer cell proliferation and survival. For instance, similar compounds have been found to inhibit p21-activated kinase 4 (PAK4), which plays a crucial role in cancer cell migration and invasion . This inhibition can lead to reduced tumor growth and metastasis.
Antimicrobial Properties
The compound’s structure, particularly the piperazine and pyrazole moieties, indicates potential antimicrobial activity. Compounds with similar structures have been synthesized and evaluated for their antibacterial and antifungal properties . These compounds can disrupt microbial cell walls or inhibit essential enzymes, making them effective against a range of pathogens.
Anti-inflammatory Effects
The presence of the pyrazole ring in the compound suggests it may have anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition can reduce inflammation and pain, making the compound a potential candidate for treating inflammatory diseases.
Neurological Applications
The compound’s piperazine moiety is often found in drugs that affect the central nervous system. Piperazine derivatives are known to interact with neurotransmitter receptors, which can modulate neurological functions . This suggests potential applications in treating neurological disorders such as anxiety, depression, and schizophrenia.
Antiviral Activity
Given the structural features of the compound, it may exhibit antiviral properties. Compounds with similar structures have been investigated for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . This makes the compound a potential candidate for developing antiviral therapies.
特性
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S/c1-14-9-15(2)27(23-14)19-10-18(21-13-22-19)25-11-16(12-25)20(28)24-5-7-26(8-6-24)31(29,30)17-3-4-17/h9-10,13,16-17H,3-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWHINNOZVZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)S(=O)(=O)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)
![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)
![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)
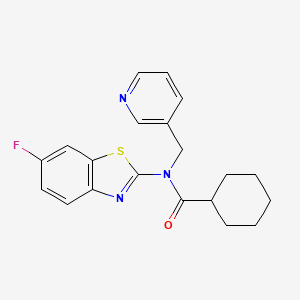
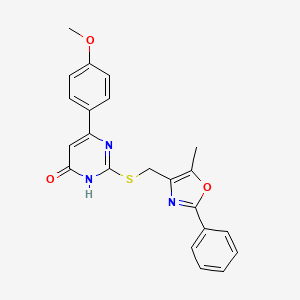
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)
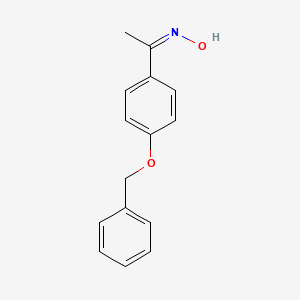
![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)
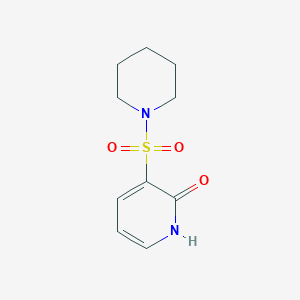
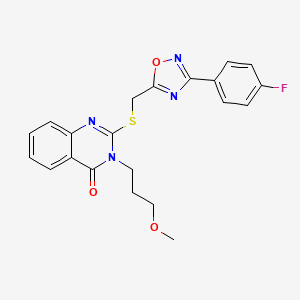
![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)